molecular formula C22H15F6N3O5 B15174702 C22H15F6N3O5

C22H15F6N3O5

Katalognummer: B15174702
Molekulargewicht: 515.4 g/mol
InChI-Schlüssel: SCQXSGRWIAJYBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C22H15F6N3O5 is a complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C22H15F6N3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This step involves the construction of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of functional groups: Functional groups such as fluorine atoms and nitro groups are introduced through specific reactions like halogenation and nitration.

    Final modifications:

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

C22H15F6N3O5: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Including halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

C22H15F6N3O5: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which C22H15F6N3O5 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: Interaction with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of specific genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

C22H15F6N3O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C22H15F6N3O4: Differing by one oxygen atom, which can significantly alter its chemical properties and applications.

    C22H14F6N3O5: Differing by one hydrogen atom, affecting its reactivity and biological activity.

The unique combination of functional groups and molecular structure of This compound makes it distinct from these similar compounds, offering specific advantages in its applications.

Eigenschaften

Molekularformel

C22H15F6N3O5

Molekulargewicht

515.4 g/mol

IUPAC-Name

3-[[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-hydroxyamino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H15F6N3O5/c23-21(24,25)11-3-1-5-13(7-11)29-17(32)9-15(19(29)34)31(36)16-10-18(33)30(20(16)35)14-6-2-4-12(8-14)22(26,27)28/h1-8,15-16,36H,9-10H2

InChI-Schlüssel

SCQXSGRWIAJYBY-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)N(C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.